1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a chlorophenyl group, a methyl-furyl group, and an amine group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Attachment of the methyl-furyl group: This can be done through a Friedel-Crafts acylation reaction, where the furyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and furyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H12ClN3O |
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Molecular Weight |
273.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H12ClN3O/c1-9-10(6-7-19-9)12-8-14(16)18(17-12)13-5-3-2-4-11(13)15/h2-8H,16H2,1H3 |
InChI Key |
WBGRQUIRDXZEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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